2-(Thiophen-2-YL)isonicotinic acid physicochemical properties
2-(Thiophen-2-YL)isonicotinic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)isonicotinic Acid
Executive Summary: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Thiophen-2-yl)isonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document leverages established data from its constituent moieties—isonicotinic acid and thiophene—to provide expert-driven predictions and insights. The primary focus is on the methodologies required for empirical determination, offering researchers and drug development professionals a robust framework for characterization. We delve into solid-state properties (melting point), solution behavior (solubility and pKa), and spectroscopic identity, explaining the causality behind each experimental design. This guide serves as both a predictive reference and a practical manual for the empirical validation of this promising compound.
Introduction and Chemical Identity
2-(Thiophen-2-yl)isonicotinic acid belongs to a class of compounds that integrate two distinct and pharmaceutically relevant heterocyclic systems: a pyridine-4-carboxylic acid (isonicotinic acid) core and a thiophene ring. This combination is of interest as it modulates properties like lipophilicity, hydrogen bonding potential, and metabolic stability, which are critical in drug design. Understanding its fundamental physicochemical properties is a prerequisite for any advanced application, from formulation development to quantitative structure-activity relationship (QSAR) studies.
1.1 Molecular Structure and Core Attributes
The molecule consists of a thiophene ring attached at its 2-position to the 2-position of an isonicotinic acid scaffold.
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IUPAC Name: 2-(Thiophen-2-yl)pyridine-4-carboxylic acid
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Molecular Formula: C₁₀H₇NO₂S
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Molecular Weight: 205.23 g/mol [1]
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CAS Number: While a specific CAS number for this exact isomer is not prominently available in public databases, related structures such as 5-(Thiophen-2-yl)nicotinic acid (CAS 306934-96-3) are known[1].
The accurate characterization of properties such as melting point, solubility, and ionization constant (pKa) is paramount, as these parameters directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Summary of Physicochemical Properties (Predicted and Reference)
The following table summarizes the key physicochemical properties, contrasting the well-documented parent compound, isonicotinic acid, with the predicted values for 2-(Thiophen-2-yl)isonicotinic acid. This predictive analysis is grounded in the structural contributions of the thiophene moiety.
| Property | Isonicotinic Acid (Reference) | 2-(Thiophen-2-yl)isonicotinic Acid (Predicted/Inferred) | Rationale for Prediction |
| Molecular Formula | C₆H₅NO₂[2] | C₁₀H₇NO₂S | Addition of C₄H₂S group |
| Molecular Weight | 123.11 g/mol [2][3][4] | 205.23 g/mol [1] | Calculated from molecular formula |
| Melting Point (°C) | ≥300 (sublimes)[2][3] | Lower than Isonicotinic Acid | The larger, less symmetrical structure may disrupt the efficient crystal packing observed in the parent acid, lowering the energy required for melting. |
| Aqueous Solubility | 5.2 g/L (20 °C)[2] | Significantly Lower | The introduction of the lipophilic thiophene ring increases the molecule's overall nonpolar surface area, reducing its affinity for water. |
| pKa (Carboxylic Acid) | 4.96[2][5] | Slightly lower (~4.5 - 4.8) | Thiophene can act as a weak electron-withdrawing group, which would stabilize the carboxylate anion and increase the acidity (lower the pKa) of the carboxylic acid. |
| pKa (Pyridine N) | ~1.8 (protonated form) | Slightly lower (~1.5 - 1.7) | The electron-withdrawing effect of the thiophene ring would also decrease the basicity of the pyridine nitrogen, making it less likely to be protonated. |
Solid-State Characterization: Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces.[6] A sharp melting range (typically <2°C) is characteristic of a pure substance, whereas impurities lead to a depressed and broadened melting range.[7]
3.1 Expert Insights: Predicting the Impact of the Thiophene Ring
Isonicotinic acid exhibits a very high melting point (≥300 °C), indicative of a highly ordered and stable crystal lattice likely dominated by strong hydrogen bonding between the carboxylic acid groups and pyridine nitrogens. The introduction of the bulky, non-planar thiophene substituent at the 2-position is expected to disrupt this efficient packing. This steric hindrance will likely lead to weaker intermolecular forces within the crystal, resulting in a significantly lower melting point compared to the parent acid.
3.2 Experimental Protocol: Capillary Melting Point Determination
This standard method provides a reliable and straightforward means of determining the melting range of a crystalline solid.[8]
Methodology:
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Sample Preparation: Ensure the sample of 2-(Thiophen-2-yl)isonicotinic acid is completely dry and finely powdered.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]
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Rapid Initial Scan: Heat the sample rapidly to obtain a rough estimate of the melting point. This saves time in subsequent, more precise measurements.
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Precise Determination: Using a fresh sample, heat the apparatus to about 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.
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Observation and Recording: Record two temperatures:
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T₁: The temperature at which the first drop of liquid appears.
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T₂: The temperature at which the entire sample has completely liquefied.
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Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.
Self-Validation and Trustworthiness: The protocol's integrity is maintained by performing at least two independent measurements. Consistent results across measurements validate the findings. A broad melting range would immediately signal the presence of impurities, prompting further purification.
Solution Behavior: Aqueous Solubility
Solubility is a cornerstone of drug development, directly impacting bioavailability.[10] The World Health Organization (WHO) provides clear guidelines for solubility determination as part of the Biopharmaceutics Classification System (BCS).[11][12]
4.1 Expert Insights: The Duality of Ionization and Lipophilicity
The solubility of 2-(Thiophen-2-yl)isonicotinic acid is governed by a balance between its ionizable groups (the acidic carboxyl group and the basic pyridine nitrogen) and the lipophilic thiophene ring.
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At low pH (e.g., pH 1.2), the pyridine nitrogen will be protonated, and the carboxylic acid will be neutral. The resulting cationic species is expected to have higher solubility.
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At neutral pH, the molecule will exist predominantly as a zwitterion, which may have limited solubility.
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At high pH (e.g., pH 7.4 and above), the carboxylic acid will be deprotonated to form a carboxylate, and the pyridine nitrogen will be neutral. This anionic form is expected to be more soluble. The addition of the nonpolar thiophene ring will decrease the overall aqueous solubility compared to isonicotinic acid across all pH values.
4.2 Experimental Protocol: Equilibrium "Shake-Flask" Method
This is the gold-standard method for determining thermodynamic solubility.[10][13] It measures the concentration of a compound in a saturated solution at equilibrium.
Methodology:
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Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
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Sample Addition: Add an excess amount of solid 2-(Thiophen-2-yl)isonicotinic acid to a known volume of each buffer in separate sealed vials. The excess solid is crucial to ensure saturation.
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Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]
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Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
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Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly.
4.3 Visualization: Shake-Flask Solubility Workflow
Caption: Predominant ionization states of 2-(Thiophen-2-yl)isonicotinic acid across a pH range.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical structure and purity of a synthesized compound.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiophene and pyridine rings. The chemical shifts will be influenced by the electronic environment; for instance, the pyridine protons will likely appear downfield due to the electronegativity of the nitrogen atom.
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¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon atoms, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically ~165-175 ppm). [14]* Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a strong C=O stretch (~1700-1730 cm⁻¹), and C=C/C=N stretching vibrations in the aromatic region (~1400-1600 cm⁻¹). * Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M+) at m/z 205, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Conclusion
This guide provides a detailed, science-backed framework for understanding and determining the key physicochemical properties of 2-(Thiophen-2-yl)isonicotinic acid. By combining theoretical predictions based on its constituent chemical structures with robust, validated experimental protocols, researchers can confidently characterize this molecule. The outlined methodologies for determining melting point, solubility, and pKa are fundamental to advancing this compound from a chemical entity to a viable candidate for pharmaceutical or material science applications. The emphasis on causality and self-validating protocols ensures that the data generated is both accurate and reliable, forming a solid foundation for future development efforts.
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